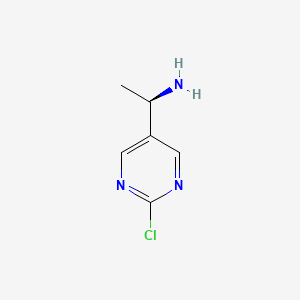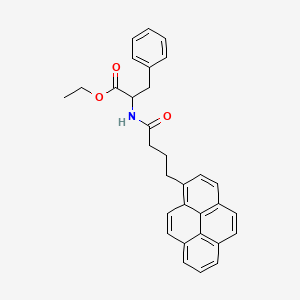
Ethyl 3-phenyl-2-(4-pyren-1-ylbutanoylamino)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-フェニル-2-(4-ピレン-1-イルブタノイルアミノ)プロパン酸エチルは、そのユニークな構造と潜在的な用途により、科学界の注目を集めているエステル化合物です。この化合物は、フェニル基とピレン基を組み合わせた複雑な分子構造を持ち、その特徴的な化学的性質に寄与しています。
準備方法
合成経路と反応条件
3-フェニル-2-(4-ピレン-1-イルブタノイルアミノ)プロパン酸エチルの合成は、通常、対応するカルボン酸のエタノールとのエステル化反応を触媒の存在下で行います。反応条件には多くの場合、次のようなものが含まれます。
触媒: 硫酸または塩酸
温度: 60〜80°C程度の高温
溶媒: 加水分解を防ぐための無水条件
工業的生産方法
この化合物の工業的生産には、反応条件をより適切に制御し、より高い収率を実現する連続フロー反応器など、より効率的でスケーラブルな方法が用いられる場合があります。自動化システムの導入により、生産プロセスの再現性と安全性も向上します。
化学反応の分析
反応の種類
3-フェニル-2-(4-ピレン-1-イルブタノイルアミノ)プロパン酸エチルは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: この反応は、カルボン酸またはケトンの生成につながる可能性があります。
還元: 還元反応は、エステル基をアルコールに変換することができます。
置換: 求核置換反応は、エステル基を他の官能基で置換することができます。
一般的な試薬と条件
酸化: 酸性条件下で過マンガン酸カリウム(KMnO₄)または三酸化クロム(CrO₃)。
還元: 無水エーテル中で水素化リチウムアルミニウム(LiAlH₄)または水素化ホウ素ナトリウム(NaBH₄)。
置換: ピリジンなどの塩基の存在下でハロゲン化アルキルまたは酸塩化物。
主な生成物
酸化: カルボン酸またはケトンの生成。
還元: 第一級または第二級アルコールの生成。
置換: 新しいエステルまたはアミドの生成。
科学研究への応用
3-フェニル-2-(4-ピレン-1-イルブタノイルアミノ)プロパン酸エチルは、科学研究において幅広い用途を持っています。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: ピレン部分の存在により、蛍光プローブとしての可能性が調査されています。
医学: 抗炎症作用や抗がん作用など、潜在的な治療効果について調査されています。
産業: 有機半導体や発光ダイオード(LED)などの先端材料の開発に利用されます。
科学的研究の応用
Ethyl 3-phenyl-2-(4-pyren-1-ylbutanoylamino)propanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the pyrene moiety.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用機序
3-フェニル-2-(4-ピレン-1-イルブタノイルアミノ)プロパン酸エチルの作用機序は、特定の分子標的や経路との相互作用を伴います。
分子標的: この化合物は、細胞シグナル伝達経路に関与する酵素や受容体と相互作用する可能性があります。
関与する経路: 炎症、細胞増殖、アポトーシスに関連する経路を調節し、潜在的な治療効果に寄与することができます。
類似化合物の比較
3-フェニル-2-(4-ピレン-1-イルブタノイルアミノ)プロパン酸エチルは、他の類似化合物と比較することで、その独自性を際立たせることができます。
類似化合物: 3-フェニルプロパン酸エチル、2-(4-ピレン-1-イルブタノイルアミノ)酢酸エチル
独自性: 構造中のフェニル基とピレン基の組み合わせは、他のエステルと区別される、強化された蛍光や潜在的な生物学的活性など、ユニークな化学的性質を提供します。
類似化合物との比較
Ethyl 3-phenyl-2-(4-pyren-1-ylbutanoylamino)propanoate can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Ethyl 3-phenylpropanoate, Ethyl 2-(4-pyren-1-ylbutanoylamino)acetate
Uniqueness: The combination of phenyl and pyrene groups in its structure provides unique chemical properties, such as enhanced fluorescence and potential biological activity, distinguishing it from other esters.
特性
分子式 |
C31H29NO3 |
|---|---|
分子量 |
463.6 g/mol |
IUPAC名 |
ethyl 3-phenyl-2-(4-pyren-1-ylbutanoylamino)propanoate |
InChI |
InChI=1S/C31H29NO3/c1-2-35-31(34)27(20-21-8-4-3-5-9-21)32-28(33)13-7-10-22-14-15-25-17-16-23-11-6-12-24-18-19-26(22)30(25)29(23)24/h3-6,8-9,11-12,14-19,27H,2,7,10,13,20H2,1H3,(H,32,33) |
InChIキー |
OTXWSIGCMVMENA-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(CC1=CC=CC=C1)NC(=O)CCCC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


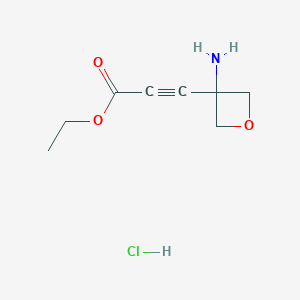
![N-(4-methoxybutyl)bicyclo[2.2.1]heptan-2-amine](/img/structure/B12286185.png)
![tert-butyl N-[1-[4-[[tert-butyl(dimethyl)silyl]oxymethyl]cyclohexyl]ethyl]carbamate](/img/structure/B12286200.png)
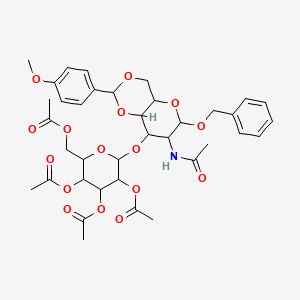

![2H-Naphth[1,2-b]-1,4-oxazin-9-ol, 3,4,4a,5,6,10b-hexahydro-4-propyl-,hydrochloride, (4aR,10bR)-](/img/structure/B12286215.png)
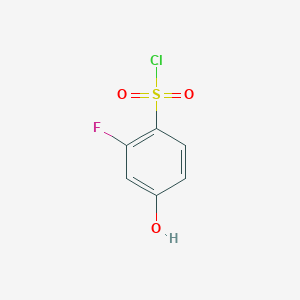
![2-[3,4-bis(phenylmethoxy)phenyl]-3,5,7-tris(phenylmethoxy)-3,4-dihydro-2H-chromen-4-ol](/img/structure/B12286228.png)

![N-[2,5-bis(trifluoromethyl)phenyl]-11a-methyl-7-oxo-2,3,3a,6,10,11-hexahydro-1H-indeno[5,4-f]quinoline-1-carboxamide](/img/structure/B12286243.png)
![10-Bromo-8,9,10,11-tetrahydrobenzo[b]phenanthrene-8,9,11-triol](/img/structure/B12286248.png)
![[2,3-dimethoxy-6-[(6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)methyl]phenyl]methanol](/img/structure/B12286251.png)

